Substrate Affinity: QDO vs. MeQDO Km Comparison
In the only published head-to-head enzymological comparison, the apparent Km of quinoline-3,4-diol (as its tautomer 1H-3-hydroxy-4-oxoquinoline) for QDO from Pseudomonas putida 33/1 was determined to be 24 µM, while the Km of 1H-3-hydroxy-4-oxoquinaldine (the 2-methyl analog) for MeQDO from Arthrobacter sp. Rü61a was 30 µM [1]. This 20% lower Km indicates higher apparent affinity of QDO for its cognate substrate compared with the MeQDO–substrate pair. A subsequent independent study using recombinant wild-type QDO reported a Km of 10.4 µM with a kcat of 20.6 s⁻¹, further confirming high-affinity substrate recognition [2]. Critically, QDO does not accept 1H-3-hydroxy-4-oxoquinaldine as a substrate, demonstrating absolute discrimination between the 2-unsubstituted and 2-methyl substrates [1].
| Evidence Dimension | Apparent Michaelis constant (Km) for cognate 2,4-dioxygenase |
|---|---|
| Target Compound Data | Km = 24 µM (QDO, P. putida 33/1); alternative measurement Km = 10.4 µM, kcat = 20.6 s⁻¹ (recombinant wild-type QDO) |
| Comparator Or Baseline | Km = 30 µM for 1H-3-hydroxy-4-oxoquinaldine with MeQDO (Arthrobacter sp. Rü61a) |
| Quantified Difference | 20% lower Km for QDO substrate vs. MeQDO substrate in direct comparison; 2.9-fold lower Km in recombinant system (10.4 vs. 30 µM) |
| Conditions | Purified native enzymes; Bauer et al. used 30 kDa (QDO) and 32 kDa (MeQDO) monomeric proteins; Fetzner & Steiner used recombinant QDO expressed in E. coli, pH and temperature not specified |
Why This Matters
For enzymatic assay development or biocatalyst engineering, the lower Km and exclusive substrate specificity mean quinoline-3,4-diol provides higher sensitivity and eliminates cross-reactivity artifacts that would occur with the 2-methyl analog.
- [1] Bauer I, Max N, Fetzner S, Lingens F. 2,4-Dioxygenases catalyzing N-heterocyclic-ring cleavage and formation of carbon monoxide. Purification and some properties of 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Arthrobacter sp. Rü61a and comparison with 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase from Pseudomonas putida 33/1. Eur J Biochem. 1996;240(3):576-583. View Source
- [2] Fetzner S, Steiner RA. Structural basis for cofactor-independent dioxygenation of N-heteroaromatic compounds at the α/β-hydrolase fold. Proc Natl Acad Sci USA. 2009;107(2):657-662. Table 1: KM (QNL) for wild-type QDO = 10.4 µM; kcat = 20.6 s⁻¹. View Source
